Chemical and physical properties of 4-Benzyl Albuterol
Chemical and physical properties of 4-Benzyl Albuterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyl Albuterol, a key intermediate in the synthesis of the widely-used bronchodilator Salbutamol (Albuterol), is a compound of significant interest in pharmaceutical research and development. This technical guide provides an in-depth overview of the chemical and physical properties of 4-Benzyl Albuterol, detailed experimental protocols for its synthesis and characterization, and an exploration of the expected pharmacological signaling pathways. The information is presented to support further research and application of this compound in drug discovery and manufacturing.
Chemical and Physical Properties
4-Benzyl Albuterol, systematically named 2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-(phenylmethoxy)phenyl]ethanol, is a benzyl-protected precursor to Salbutamol.[1][2] Its core structure is closely related to the active pharmaceutical ingredient, with the benzyl group serving as a protecting group for the phenolic hydroxyl function during synthesis.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | 2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-(phenylmethoxy)phenyl]ethanol | [1][2] |
| Synonyms | 4-Benzyl Salbutamol, O-benzylaryl-ethanolamine | [3] |
| CAS Number | 56796-66-8 (for racemic mixture) | [3][4] |
| 174607-68-2 (for (R)-isomer) | [5] | |
| Molecular Formula | C₂₀H₂₇NO₃ | [3][] |
| Molecular Weight | 329.44 g/mol | [3][] |
| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | [7] |
| InChI Key | ICDQPCBDGAHBGG-UHFFFAOYSA-N | [3][] |
Physicochemical Data
A summary of the available physicochemical data for 4-Benzyl Albuterol is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.
| Property | Value | Remarks | Reference |
| Appearance | White to off-white crystalline powder | --- | [7] |
| Boiling Point | 510.1 °C at 760 mmHg | Predicted | [8] |
| Melting Point | Not experimentally determined | Predicted values may vary | |
| Density | 1.12 g/cm³ | Predicted | [8] |
| Flash Point | 262.3 °C | --- | [7][8] |
| pKa | Not experimentally determined | Predicted values may vary | |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in Ethanol (0.1-1 mg/mL) | --- | [3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of 4-Benzyl Albuterol.
Synthesis of Racemic 4-Benzyl Albuterol
The synthesis of racemic 4-Benzyl Albuterol can be achieved through the reduction of a suitable keto-ester precursor. The following is a representative protocol adapted from patent literature.
Workflow for Synthesis of Racemic 4-Benzyl Albuterol
Caption: Synthesis workflow for racemic 4-Benzyl Albuterol.
Protocol:
-
Step 1: Amination. To a solution of methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate in a suitable organic solvent (e.g., tetrahydrofuran), add an excess of tert-butylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Step 2: Reduction. Cool the reaction mixture to 0-5 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Step 3: Quenching and Extraction. Carefully quench the reaction with water or a dilute acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Step 4: Purification. Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield racemic 4-Benzyl Albuterol.
Resolution of (R)-4-Benzyl Albuterol
The enantiomerically pure (R)-4-Benzyl Albuterol can be obtained from the racemic mixture through classical resolution using a chiral resolving agent, such as tartaric acid.[9]
Workflow for Enantiomeric Resolution
Caption: Workflow for the resolution of (R)-4-Benzyl Albuterol.
Protocol:
-
Step 1: Salt Formation. Dissolve racemic 4-Benzyl Albuterol in a suitable solvent, such as methanol or ethanol.[9] Add a solution of L-(+)-tartaric acid in the same solvent.
-
Step 2: Crystallization. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath can improve the yield.
-
Step 3: Isolation of Diastereomeric Salt. Collect the crystalline solid by filtration and wash with a small amount of cold solvent. The enantiomeric excess of the salt can be determined at this stage.
-
Step 4: Liberation of the Free Base. Dissolve the diastereomeric salt in water and basify the solution with a suitable base, such as sodium hydroxide, to a pH of approximately 9-10.[9] The free base will precipitate out of the solution.
-
Step 5: Final Purification. Collect the solid by filtration, wash with water, and dry under vacuum to obtain enantiomerically pure (R)-4-Benzyl Albuterol.
Characterization
The identity and purity of 4-Benzyl Albuterol should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the resolved product.
Pharmacological Activity and Signaling Pathways
As a direct precursor to Salbutamol, 4-Benzyl Albuterol is expected to interact with beta-2 adrenergic receptors (β2AR), a member of the G-protein coupled receptor (GPCR) family.[][10] The following sections describe the expected signaling pathways and standard assays to characterize its pharmacological activity.
Beta-2 Adrenergic Receptor Signaling
Activation of the β2AR by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation.[1]
In addition to G-protein-mediated signaling, agonist binding can also promote the recruitment of β-arrestins.[12][13] This leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[14][15]
Diagram of Beta-2 Adrenergic Receptor Signaling Pathways
Caption: Key signaling pathways of the beta-2 adrenergic receptor.
Experimental Protocols for Pharmacological Characterization
The following are standard, detailed protocols that can be employed to assess the pharmacological profile of 4-Benzyl Albuterol at the β2AR.
This assay determines the affinity of 4-Benzyl Albuterol for the β2AR by measuring its ability to compete with a radiolabeled ligand.
Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human β2AR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-dihydroalprenolol), and varying concentrations of 4-Benzyl Albuterol.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of 4-Benzyl Albuterol that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]
This functional assay measures the ability of 4-Benzyl Albuterol to stimulate the production of intracellular cAMP.
Protocol:
-
Cell Culture: Plate cells expressing the β2AR in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]
-
Compound Stimulation: Add varying concentrations of 4-Benzyl Albuterol to the wells and incubate for a defined period (e.g., 30 minutes) at 37 °C.[16]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[16][17]
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value (the concentration of 4-Benzyl Albuterol that produces 50% of the maximal response).
This assay assesses the activation of the MAPK/ERK pathway, which can be mediated by both G-protein-dependent and β-arrestin-dependent mechanisms.[15]
Protocol:
-
Cell Culture and Serum Starvation: Plate cells in a suitable format and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with varying concentrations of 4-Benzyl Albuterol for different time points (e.g., 2, 5, 10, 20 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection: Measure the levels of phosphorylated ERK (pERK) and total ERK using an immunoassay method such as Western blotting or a plate-based ELISA.[18][19]
-
Data Analysis: Quantify the pERK signal and normalize it to the total ERK signal. Plot the time course and concentration-response curves.
This assay directly measures the recruitment of β-arrestin to the activated β2AR.
Protocol:
-
Cell Line: Utilize a cell line engineered to express the β2AR fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.[13]
-
Compound Stimulation: Add varying concentrations of 4-Benzyl Albuterol to the cells.
-
Incubation: Incubate for a period to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).[12]
-
Data Analysis: Plot the concentration-response curve to determine the EC₅₀ for β-arrestin recruitment.
Conclusion
4-Benzyl Albuterol is a crucial intermediate in the synthesis of Salbutamol. This guide has provided a detailed overview of its chemical and physical properties, comprehensive experimental protocols for its synthesis and purification, and a framework for its pharmacological characterization. The provided information and methodologies will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development, facilitating further investigation and application of this important compound.
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